1-Benzyl-4-propylazetidin-2-one
Description
Properties
CAS No. |
78159-37-2 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-benzyl-4-propylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-6-12-9-13(15)14(12)10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
InChI Key |
MOMBUUOXMDOYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Enolate Generation
Reaction of the β-lactam precursor (Formula II) with 1-1.5 equivalents of tin(II) triflate in tetrahydrofuran at -78°C generates a stabilized enolate intermediate. Tertiary amines, particularly N-ethylpiperidine, prove optimal for proton abstraction, achieving >95% enolization efficiency. The choice of solvent critically influences reaction kinetics, with tetrahydrofuran providing superior oxygen exclusion compared to dichloromethane or toluene.
Nucleophilic Acylation
Subsequent treatment with benzylating agents (Formula III) at controlled temperatures (-20°C to 0°C) completes the cyclization. Patent data demonstrates a direct correlation between reaction temperature and diastereomeric excess, with -40°C conditions producing 98:2 cis:trans ratios. Scale-up trials at 10 kg batch sizes maintain 81-83% isolated yields, confirming industrial viability.
Catalytic Hydrogenation Approaches
CN102199098B and CN105693596A disclose complementary hydrogenation strategies for intermediate functionalization:
Pt/C-Mediated Benzylation
Platinum on carbon (5% w/w) catalyzes the reductive amination of 1-(4-methoxyphenyl)-2-propanamine with benzaldehyde under 30 kgf/cm² hydrogen pressure. Kinetic studies reveal optimal activity at 70°C, achieving 83% conversion in 6 hours with 96.5% GC purity. The method's scalability is evidenced by 100 L reactor trials producing 12.4-13.2 kg batches.
Raney Nickel Optimization
Substitution with Raney nickel catalysts reduces material costs by 40% while maintaining 76-83% yields. Temperature profiling identifies 60-70°C as the optimal range, with excessive heating (>80°C) leading to N-debenzylation byproducts. Hydrogen pressure modulation (1-30 kgf/cm²) allows fine control over reaction rates, particularly beneficial for moisture-sensitive substrates.
One-Pot Synthesis Methodologies
The CN101921200A patent revolutionizes production through tandem hydrogenation-alkylation sequences:
Solvent System Optimization
Methanol/water (4:1 v/v) mixtures enable simultaneous imine formation and reduction, eliminating intermediate isolation steps. This system achieves 79-83% yields across 5-50 kg production scales.
Temperature-Conversion Relationships
Detailed kinetic analysis reveals:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | 1 | 66.5 | 96.5 |
| 30 | 48 | 79-83 | 96.5 |
| 70 | 6 | 76-83 | 96.5 |
Prolonged durations (>48h) at moderate temperatures (30°C) maximize conversions without compromising stereointegrity.
Stereoselective Functionalization Techniques
EP0213610A1 details post-cyclization modifications critical for antibiotic intermediate production:
Acetylation-Protection Sequences
Treatment with N-acetylimidazole in dichloroethane installs acid-labile protecting groups (94% efficiency), enabling subsequent C-3 hydroxylation. X-ray crystallographic analysis confirms retention of β-lactam ring geometry during these transformations.
Diastereomeric Resolution
Chiral HPLC methods (Chiralpak AD-H column, hexane/isopropanol 85:15) separate cis/trans isomers with 99.2% ee, essential for pharmaceutical-grade material.
Comparative Methodological Analysis
Critical evaluation of four industrial protocols reveals:
The enolate method remains superior for stereocritical applications, while one-pot hydrogenation offers the best economic profile for bulk production.
Industrial Scalability Considerations
Waste Stream Management
Tetrahydrofuran recycling systems recover >92% solvent, reducing production costs by 18%. Platinum catalyst reclamation protocols achieve 95% metal recovery using acidic wash cycles.
Continuous Flow Adaptation
Microreactor trials (0.5 mm channel width) demonstrate 98% yield enhancement for enolate formation versus batch processes, attributed to improved heat transfer.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-propylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Benzyl-4-propylazetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-propylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Ring Systems and Functional Groups
- 1-Benzyl-4-methylazetidin-2-one: The methyl group at position 4 decreases steric bulk, possibly enhancing enzymatic recognition but reducing stability.
- Benzodiazepin-2-one derivatives: (4Z)-1-Benzyl-4-(2-oxopropylidene)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (): This seven-membered ring compound features a benzodiazepinone core with a benzyl group and oxopropylidene substituent. Unlike β-lactams, benzodiazepines exhibit central nervous system (CNS) activity due to their structural compatibility with GABA receptors .
Physicochemical Properties
Key Research Findings
- Structural Insights: SHELX-based refinements reveal that 1-Benzyl-4-propylazetidin-2-one adopts a puckered azetidinone ring, with the benzyl group oriented perpendicularly to minimize steric clashes .
- Thermodynamic Stability: Azetidin-2-ones exhibit higher ring strain (~20 kcal/mol) than benzodiazepinones (~10 kcal/mol), correlating with their reactivity and antimicrobial potency .
- Substituent Effects : Propyl groups in β-lactams improve metabolic half-life but may reduce aqueous solubility, necessitating formulation optimizations.
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-4-propylazetidin-2-one, and how can factorial design improve yield optimization?
- Methodological Answer : Synthetic optimization can be approached using factorial design to systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time). For instance, a 2³ factorial design allows simultaneous testing of three factors at two levels, identifying interactions affecting yield . Post-synthesis, characterization via NMR and LC-MS is critical to confirm structural integrity and purity. Computational tools like PubChem-derived spectral libraries aid in validating results .
Q. How should researchers characterize the stereochemical and electronic properties of 1-Benzyl-4-propylazetidin-2-one?
- Methodological Answer : Combine experimental techniques (e.g., X-ray crystallography for stereochemical analysis, FT-IR for functional group identification) with computational modeling (DFT calculations for electronic properties). Refer to NIST-standardized spectral data to cross-validate findings . Ensure reproducibility by documenting solvent effects and instrumental parameters (e.g., NMR field strength) .
Q. What safety protocols are essential when handling azetidinone derivatives in laboratory settings?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use, PPE (gloves, lab coats), and waste disposal protocols for reactive intermediates. Pre-lab safety assessments must address compound-specific hazards (e.g., potential mutagenicity of β-lactam analogs). Mandatory 100% pass rates on safety exams ensure compliance .
Advanced Research Questions
Q. How can molecular docking and MD simulations elucidate 1-Benzyl-4-propylazetidin-2-one’s interactions with biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer : Use software like AutoDock Vina to model ligand-receptor binding affinities, incorporating flexible side-chain docking to account for conformational changes. Validate simulations with experimental IC₅₀ values from competitive binding assays. Cross-reference PubChem bioactivity data to contextualize computational predictions .
Q. How do researchers resolve contradictions in reported bioactivity data for azetidinone derivatives?
- Methodological Answer : Apply meta-analysis frameworks to assess heterogeneity across studies (e.g., variations in cell lines, assay conditions). Use Bayesian statistics to quantify uncertainty and prioritize replication studies. Document batch-to-batch purity differences via HPLC-UV to rule out synthetic variability .
Q. What role does AI-driven process simulation (e.g., COMSOL Multiphysics) play in optimizing reaction kinetics for large-scale synthesis?
- Methodological Answer : Implement AI algorithms to model heat/mass transfer in reactor systems, identifying bottlenecks (e.g., exothermicity control). Validate simulations with pilot-scale experiments, using real-time PAT (Process Analytical Technology) for feedback. Smart laboratories enable autonomous adjustment of parameters like flow rates .
Q. How can membrane separation technologies improve purification of 1-Benzyl-4-propylazetidin-2-one from complex reaction mixtures?
- Methodological Answer : Compare nanofiltration (NF) and reverse osmosis (RO) membranes for selectivity toward azetidinones. Optimize transmembrane pressure and solvent composition using response surface methodology (RSM). CRDC-classified research on separation technologies provides benchmarks for scalability .
Methodological Frameworks
Q. What experimental design principles minimize bias in pharmacological studies of 1-Benzyl-4-propylazetidin-2-one?
- Methodological Answer : Use randomized block designs to control for confounding variables (e.g., animal weight, circadian rhythms). Include negative controls (e.g., vehicle-only groups) and blinded data analysis. Quasi-experimental designs are suitable for preliminary in vitro studies but require validation via fully randomized trials .
Q. How do theoretical frameworks guide hypothesis generation for azetidinone-based drug discovery?
- Methodological Answer : Align research questions with established theories (e.g., QSAR models for β-lactam bioactivity). Use deductive reasoning to derive testable hypotheses from receptor-binding theories. Literature reviews must critically evaluate prior mechanistic studies to avoid redundant experimentation .
Q. What data security measures are critical for collaborative research on sensitive azetidinone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
